2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzo[d]oxazole, a triazolo[4,3-a]pyridine, and an oxadiazole. These groups are common in many pharmaceutical compounds due to their diverse biological activities .
Molecular Structure Analysis
The compound’s structure suggests it may have interesting electronic properties due to the presence of several aromatic rings. These rings can participate in pi-pi stacking interactions, which could be important in its biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple aromatic rings in this compound suggests it might have low solubility in water but high solubility in organic solvents .Scientific Research Applications
Synthesis and Insecticidal Activity
Research by Fadda et al. (2017) explored the synthesis of various heterocycles, including ones structurally similar to the query compound, and assessed their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This study underscores the potential of such compounds in developing new insecticidal agents, offering a promising approach to pest management in agriculture (Fadda et al., 2017).
Antimicrobial Activity
Studies by Brown et al. (1978, 1979) on s-Triazolo[4,3-a]pyridines and their analogs, including the synthesis of compounds with structural elements similar to the query compound, have shown activities as amplifiers of phleomycin against E. coli. These findings suggest a potential application in enhancing the effectiveness of existing antibiotics or developing new antimicrobial strategies (Brown et al., 1978) (Brown et al., 1979).
Biological Assessment of Novel Compounds
Research by Karpina et al. (2019) on the synthesis and biological assessment of novel acetamides, including structures bearing 1,2,4-oxadiazole cycles, highlights the methodological advancements in synthesizing compounds with potential biological activities. This work contributes to the broader field of medicinal chemistry by providing a foundation for the development of new therapeutic agents (Karpina et al., 2019).
Antifungal and Antibacterial Properties
Pandya et al. (2019) synthesized a library of compounds with structural similarities to the query compound and investigated their antimicrobial properties. Their research revealed that some compounds showed excellent antifungal and antibacterial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Pandya et al., 2019).
Synthesis and Antimicrobial Activity
Fahim and Ismael (2019) conducted a study on the synthesis of novel sulphonamide derivatives, including those with thioether groups similar to the query compound, and evaluated their antimicrobial activity. This research adds to the understanding of structure-activity relationships and the potential of such compounds in antimicrobial applications (Fahim & Ismael, 2019).
Mechanism of Action
Target of Action
Similar compounds have been studied for theirantitubercular activity . These compounds are believed to interact with the Mycobacterium tuberculosis enoyl reductase enzyme , which plays a crucial role in the survival and virulence of Mycobacterium tuberculosis.
Mode of Action
It is suggested that the compound’s potency may be due to the presence ofelectron-donating substituents like dimethylamino, hydroxy, and methoxy moieties . These groups might enhance the compound’s interaction with its target, leading to increased antitubercular activity.
Pharmacokinetics
The compound’sdrug-likeness score and molecular properties responsible for a good pharmacokinetic profile were calculated using computational tools . These properties can provide insights into the compound’s potential bioavailability and pharmacokinetic behavior.
Result of Action
Given its potential antitubercular activity, it is likely that the compound leads to theinhibition of Mycobacterium tuberculosis growth .
Future Directions
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O3S/c1-11-21-18(29-25-11)12-6-7-26-15(8-12)23-24-16(26)9-20-17(27)10-30-19-22-13-4-2-3-5-14(13)28-19/h2-8H,9-10H2,1H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHYTYLTLBVQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CSC4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.